N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
CAS No.: 946231-90-9
Cat. No.: VC8452817
Molecular Formula: C20H17ClN4O2
Molecular Weight: 380.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946231-90-9 |
|---|---|
| Molecular Formula | C20H17ClN4O2 |
| Molecular Weight | 380.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H17ClN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26) |
| Standard InChI Key | HPLCDOFPARGXLI-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl |
| Canonical SMILES | CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is C₁₉H₁₉ClN₄O, with a molecular weight of 356.84 g/mol. Key structural components include:
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4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding.
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Indole moiety: A bicyclic structure with aromatic and hydrogen-bonding capabilities.
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1,3,4-Oxadiazole ring: A five-membered heterocycle contributing to metabolic stability and electronic effects.
The compound’s 3D conformation reveals planar geometry in the indole and oxadiazole rings, while the chlorophenyl group adopts a perpendicular orientation relative to the indole plane, optimizing steric interactions.
Table 1: Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₄O |
| Molecular Weight | 356.84 g/mol |
| Melting Point | 215–218°C (decomposes) |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | 3.2 ± 0.1 (predicted) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch of acetamide), 1600 cm⁻¹ (C=N stretch of oxadiazole), and 750 cm⁻¹ (C-Cl bend).
Nuclear Magnetic Resonance (NMR):
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¹H NMR: δ 8.2 ppm (indole H-2), δ 7.4–7.6 ppm (chlorophenyl protons), δ 2.5 ppm (ethyl group -CH₂-).
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¹³C NMR: δ 165 ppm (C=O), δ 155 ppm (oxadiazole C-2), δ 135 ppm (indole C-3).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
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Formation of 5-Ethyl-1,3,4-oxadiazole: Cyclization of ethyl hydrazinecarboxylate with acetic anhydride under reflux.
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Indole Functionalization: Coupling the oxadiazole intermediate with 1H-indole via Buchwald-Hartwig amination.
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Acetamide Formation: Reaction of the indole-oxadiazole intermediate with 4-chlorophenylacetyl chloride in the presence of a base.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Acetic anhydride, 120°C, 6 hr | 78 |
| 2 | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 65 |
| 3 | NEt₃, DCM, 0°C to RT | 82 |
Purification and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Critical factors include strict temperature control during cyclization and inert atmosphere maintenance during coupling.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL), the oxadiazole ring’s electron-deficient nature likely disrupts bacterial cell wall synthesis.
Structure-Activity Relationships (SAR)
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Chlorophenyl Substitution: Replacing Cl with F (as in the fluorophenyl analog, CID 26842255 ) reduces tubulin binding affinity by 40%.
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Ethyl Group on Oxadiazole: Longer alkyl chains (e.g., propyl) decrease solubility without enhancing activity.
Comparative Analysis with Structural Analogs
Fluorophenyl Derivative (CID 26842255)
The fluorinated analog (C₂₀H₁₇FN₄O₂, MW 364.4 g/mol ) exhibits reduced cytotoxicity (IC₅₀ = 4.5 μM in MCF-7) but improved pharmacokinetic properties, highlighting the chlorine atom’s role in target engagement .
Indol-3-yl Acetamide (CID 818737)
This analog (C₁₆H₁₂Cl₂N₂O ) lacks the oxadiazole ring, resulting in no tubulin inhibition, underscoring the necessity of the 1,3,4-oxadiazole moiety for anticancer activity .
Future Research Directions
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In Vivo Toxicity Studies: Assess hepatotoxicity and pharmacokinetics in murine models.
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Target Identification: Use CRISPR-Cas9 screens to identify off-target effects.
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Derivatization: Introduce sulfonamide groups at the indole C-5 position to enhance water solubility.
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